molecular formula C7H12O4 B6588579 methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate CAS No. 2228457-50-7

methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate

Cat. No.: B6588579
CAS No.: 2228457-50-7
M. Wt: 160.17 g/mol
InChI Key: FXCHZKFMLHCPFC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate is a bicyclic ester featuring a hydroxyl group and a 3-methyloxetane moiety attached to the α-carbon of the acetate backbone. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties .

Properties

CAS No.

2228457-50-7

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate

InChI

InChI=1S/C7H12O4/c1-7(3-11-4-7)5(8)6(9)10-2/h5,8H,3-4H2,1-2H3

InChI Key

FXCHZKFMLHCPFC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(C(=O)OC)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate typically begins with commercially available starting materials such as 3-methyloxetan-3-ylmethanol and methyl bromoacetate.

    Reaction Conditions: The reaction involves the esterification of 3-methyloxetan-3-ylmethanol with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate can undergo oxidation reactions to form corresponding oxetane derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.

Major Products Formed:

    Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with a reduced ester group.

    Substitution: Compounds with new functional groups replacing the ester group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting metabolic disorders and infectious diseases.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetate group can undergo enzymatic hydrolysis to release active metabolites, which then participate in various biochemical pathways. The methyloxetane ring provides structural stability and influences the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : Likely C₇H₁₂O₄ (inferred from analogs).
  • Functional Groups : Ester, hydroxyl, and strained oxetane ring.
  • Stereochemistry : The hydroxyl and oxetane groups occupy adjacent positions, influencing reactivity.

Structural Analogs with Oxetane Moieties

Methyl 2-(3-Hydroxyoxetan-3-yl)acetate
  • CAS : 2091517-94-9 | Molecular Formula : C₆H₁₀O₄ | Molecular Weight : 146.14 g/mol .
  • Key Differences : The hydroxyl group is part of the oxetane ring rather than the acetate backbone. This reduces steric hindrance but limits derivatization at the α-carbon.
  • Applications : Used in synthetic intermediates for bioactive molecules.
Sodium 2-[(3-Methyloxetan-3-yl)oxy]acetate
  • Molecular Formula : C₆H₁₀O₄ | Molecular Weight : 162.13 g/mol (including sodium) .
  • Key Differences : Contains an ether linkage instead of a hydroxyl group. The sodium salt enhances solubility in polar solvents.
  • Reactivity : More stable under basic conditions due to the absence of an acidic hydroxyl proton.
Methyl 2-(3-Aminooxetan-3-yl)acetate Hydrochloride
  • CAS: 1780623-90-6 | Molecular Formula: C₆H₁₂ClNO₃ | Molecular Weight: 181.62 g/mol .
  • Key Differences: An amino group replaces the hydroxyl on the oxetane, enabling nucleophilic reactions. The hydrochloride salt improves crystallinity.

Esters with Hydroxyl Groups

Methyl 2-Hydroxyacetate
  • CAS : 96-35-5 | Molecular Formula : C₃H₆O₃ | Molecular Weight : 90.08 g/mol .
  • Key Differences : Simpler structure lacking the oxetane ring. Higher volatility and acidity (pKa ~3.5) due to the unhindered hydroxyl group.
  • Safety : Requires gloves and respiratory protection due to irritancy .
Methyl 2-(3-Chlorophenyl)-2-Hydroxyacetate
  • CAS : 13305-18-5 | Molecular Formula : C₉H₉ClO₃ | Molecular Weight : 200.62 g/mol .
  • Key Differences: Aromatic chlorophenyl substituent enhances lipophilicity. Potential applications in agrochemicals.

Reactivity and Stability

  • Oxetane Stability : Oxetanes are prone to ring-opening under acidic conditions, as seen in OBO-protecting group hydrolysis . Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate may exhibit similar lability.
  • Hydroxyl Reactivity : The α-hydroxyl group can undergo esterification or oxidation, unlike ether-linked analogs (e.g., Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate) .

Biological Activity

Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate is an organic compound notable for its unique structural features, which include a methyl ester group and a methyloxetane ring. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O3C_8H_{14}O_3, with a molecular weight of approximately 158.19 g/mol. The presence of the hydroxy group and the methyloxetane ring contributes to its distinctive chemical reactivity.

Structural Features

FeatureDescription
Functional Groups Hydroxy group, methyl ester, methyloxetane ring
Molecular Weight 158.19 g/mol
Potential Applications Fragrance chemistry, pharmaceuticals

Biological Activity

The biological activity of this compound has been primarily explored through its interactions with various enzymes and receptors. The hydroxyacetate portion can undergo enzymatic hydrolysis, leading to the release of active metabolites that may participate in several biochemical pathways.

Enzymatic Interactions

  • Enzyme Hydrolysis : The hydroxy group can be hydrolyzed by esterases, resulting in the formation of biologically active metabolites.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors involved in metabolic processes, although detailed receptor profiles are still under investigation.

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential biological activities of this compound. For instance, studies on related oxetane derivatives have indicated promising antibacterial and anticancer properties.

Example Studies

  • Antimicrobial Activity : Compounds with similar oxetane structures have shown activity against Gram-negative bacteria, indicating potential as antibiotic agents.
    • Study Reference : A study highlighted that modifications in the oxetane structure can enhance binding affinity to bacterial enzymes, which is crucial for antibiotic development .
  • Anticancer Properties : Certain analogs have demonstrated the ability to inhibit cell proliferation in cancer cell lines.
    • Study Reference : Research on chromenopyridine derivatives revealed significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

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